3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
“3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, fluoro, and methoxy, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran core.
Amidation Reaction: The benzofuran core is then subjected to amidation with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to form the benzamido intermediate.
Coupling Reaction: The benzamido intermediate is coupled with 2,4-dimethoxyaniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(2-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
Uniqueness
The unique combination of chloro, fluoro, and methoxy groups in “3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide” distinguishes it from similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5/c1-31-13-10-11-17(19(12-13)32-2)27-24(30)22-21(14-6-3-4-9-18(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGZQKFMARBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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